molecular formula Cu2P2O7 B1173955 ピロリン酸銅(II)一水和物 CAS No. 16570-28-8

ピロリン酸銅(II)一水和物

カタログ番号 B1173955
CAS番号: 16570-28-8
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
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説明

Copper Pyrophosphate (Cu_2P_2O_7) is a copper salt of pyrophosphate, often used in various industrial applications, including electroplating and as a catalyst. This compound is recognized for its distinctive properties and its role in various chemical reactions and processes.

Synthesis Analysis

The synthesis of Copper Pyrophosphate involves chemical reactions where copper sources react with pyrophosphate ions under controlled conditions. Detailed mechanisms of copper activation, as seen in the flotation and separation of minerals, may provide insights into the synthesis processes that can be adapted for Copper Pyrophosphate. Factors such as copper concentration, activation time, pH, and others are crucial for the successful synthesis of this compound (Chandra & Gerson, 2009).

Molecular Structure Analysis

While specific studies on the molecular structure of Copper Pyrophosphate were not directly found, understanding the molecular structures of related copper compounds and their interaction with pyrophosphate ions can offer valuable insights. The study of copper-based catalysts for various reactions, including electrochemical reduction, highlights the importance of molecular structure in determining the compound's reactivity and properties (Ye, Guo, & Ma, 2021).

Chemical Reactions and Properties

Copper Pyrophosphate participates in numerous chemical reactions, acting as a catalyst in processes such as the electrochemical reduction of CO2. The compound's chemical properties, including its reactivity with other compounds, solubility, and role in catalysis, are critical for its applications in various chemical processes (Ye, Guo, & Ma, 2021).

Physical Properties Analysis

The physical properties of Copper Pyrophosphate, such as its crystalline structure, color, density, and solubility in various solvents, are fundamental characteristics that influence its use in industrial applications. These properties are determined by its molecular structure and the synthesis method used.

Chemical Properties Analysis

Copper Pyrophosphate's chemical properties, including its stability, reactivity with other chemicals, and role as a catalyst or reactant in specific chemical reactions, are crucial for its effectiveness in various applications. The compound's interaction with sulfide minerals provides insights into its chemical behavior and potential applications in mineral separation processes (Chandra & Gerson, 2009).

科学的研究の応用

ナノテクノロジーとエレクトロニクス

ピロリン酸銅(II)一水和物は、ナノテクノロジー分野において重要な構造、電子、磁気特性について研究されています {svg_1}. その半導体特性により、ナノフォトニクス、エレクトロニクス、バイオセンサーに不可欠な量子ドットの潜在的な構成要素となっています {svg_2}. さらに、メソポーラスシリカ内に配置されたピロリン酸銅と酸化銀ナノクリスタルからなるナノ複合材料の製造における使用が検討されており、材料科学におけるその重要性を示しています {svg_3}.

環境科学

環境科学において、ピロリン酸銅は、特に電気めっき廃水からの高純度銅の回収と再利用における持続可能なソリューションにおいて役割を果たしています {svg_4}. このプロセスは、天然銅資源の需要を削減し、固体廃棄物の発生を最小限に抑えることで、持続可能な開発原則に沿っています {svg_5}.

医学

ピロリン酸銅(II)一水和物の医学における潜在的な用途は、骨再生に使用される生体活性リン酸カルシウム材料におけるその役割に関連しています {svg_6}. この特定の化合物の医学における直接的な用途は広く文書化されていませんが、関連するリン酸カルシウム化合物は、骨再生に不可欠な骨伝導性および骨誘導性の特徴を示しています {svg_7}.

触媒

ピロリン酸銅(II)一水和物由来のものなど、銅系ナノ粒子は、注目すべき触媒的可能性を示しています。 それらは、その効率性と持続可能性により、カップリング反応を含むさまざまな化学プロセスで使用されています {svg_8}. これらのナノ粒子は、貴金属触媒の費用対効果の高い代替手段を提供し、研究および産業用途において貴重な存在となっています {svg_9}.

材料科学

ピロリン酸銅(II)一水和物の特性は、特にその電子特性と、量子ドットを含むナノ材料における潜在的な使用に関して、材料科学において重要です {svg_10}. その能力を決定

将来の方向性

: Majtyka-Piłat, A., Wojtyniak, M., Laskowski, Ł., & Chrobak, D. (2022). Structure and Properties of Copper Pyrophosphate by First-Principle Calculations. Materials, 15(3), 842. DOI: 10.3390/ma15030842

特性

IUPAC Name

dicopper;phosphonato phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Cu.H4O7P2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);1H2/q2*+2;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZSJEBZWADSIY-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu2H2O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

304671-71-4, 16570-28-8
Record name Cupric pyrophosphate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304671714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicopper pyrophosphate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUPRIC PYROPHOSPHATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670VVK7CO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: Why is copper pyrophosphate a preferred choice for electroplating over copper sulfate in certain applications?

A1: Copper sulfate electrolytes, while commonly used, can damage metal substrates due to their low pH, leading to metal dissolution. Copper pyrophosphate electrolytes offer a solution as they have a near-neutral pH, mitigating this issue [, ]. This characteristic makes them particularly suitable for plating onto sensitive metal substrates like magnesium alloys [].

Q2: What is the role of zincate treatment in copper pyrophosphate plating onto magnesium alloys like AZ91?

A2: Zincate treatment prior to copper pyrophosphate plating onto AZ91 magnesium alloy significantly improves adhesion and density of the copper layer. Without this treatment, the copper layer exhibits a porous structure and poor adhesion due to the rapid dissolution of the magnesium substrate in the pyrophosphate bath [].

Q3: Can copper pyrophosphate baths be used for direct plating onto steel, and if so, what are the advantages?

A3: Yes, direct copper plating onto steel is possible using an ultra-low concentration copper pyrophosphate electrolyte. This method eliminates the need for traditional cyanide-based copper plating, which is harmful to the environment and human health. The process involves an electrolysis activation step that reduces the oxide film on the steel surface, enabling the formation of an adherent copper film [].

Q4: How does the addition of copper to a micro-arc oxidation (MAO) coating on TC4 alloy, achieved by adding copper pyrophosphate to the electrolyte, affect the coating's properties?

A4: Adding copper pyrophosphate to the MAO electrolyte results in a porous coating on the TC4 alloy with copper concentrated around the micropores, forming CuO and Cu2O. This addition, while reducing the coating's hardness, improves wear resistance in simulated seawater due to copper's lubricating properties. Additionally, it introduces antibacterial and bactericidal properties to the coating [].

Q5: How do additives affect the properties of copper coatings obtained from pyrophosphate baths?

A5: Additives play a crucial role in enhancing the properties of copper coatings from pyrophosphate baths. Studies have shown that using specific additives like C4H4O6KNa and H2C2O4 can significantly improve the bonding strength of the copper coating [].

Q6: What are the key process parameters that influence the quality of copper coatings from pyrophosphate baths?

A6: Several process parameters, including bath temperature, stirring speed, and current density, can significantly affect the properties of the copper coating. Optimizing these parameters is crucial for obtaining high-quality deposits with good adhesion and desired morphology [].

Q7: What is the molecular formula and weight of lithium copper pyrophosphate?

A7: The molecular formula of lithium copper pyrophosphate is Li2CuP2O7, and its molecular weight is 251.37 g/mol [, ].

Q8: What is the structure of the pyrophosphate anion in lithium copper pyrophosphate?

A8: In the crystal structure of lithium copper pyrophosphate, the pyrophosphate anion (P2O7)4- exhibits a bridge P-O-P angle of 121.5°. The P-O (bridge) bond length is 1.618 Å, while the P-O (terminal) bond lengths vary between 1.483 Å and 1.530 Å [, ].

Q9: What insights have ab initio studies provided into the properties of copper pyrophosphate?

A9: Ab initio calculations have been instrumental in characterizing and identifying nanocrystalline copper pyrophosphate. These studies have successfully predicted the electronic band structure, revealing its Mott insulating state with an energy gap of 3.17 eV, and an antiferromagnetic order with magnetic moments on copper atoms (0.8 μB). They have also accurately determined lattice parameters, atomic positions, phonon dispersion relations, and Raman spectra, confirming experimental findings [, ].

Q10: What makes copper pyrophosphate a potential candidate for use in near-infrared absorbing white materials?

A11: Copper pyrophosphate exhibits both near-infrared absorption and antimicrobial properties, making it a promising candidate for various applications []. Research focuses on developing manufacturing methods to produce materials with high whiteness and fine particle characteristics, addressing the typical green or blue color of copper pyrophosphate and expanding its potential applications in areas like anti-counterfeiting and laser marking [].

Q11: How does copper pyrophosphate contribute to the properties of copper-tin alloy coatings?

A12: Copper pyrophosphate serves as the source of copper ions in the electrolyte used for electrodepositing copper-tin alloy coatings [, ]. These coatings, with controlled compositions of copper and tin, exhibit desirable properties like enhanced heat stability, resistance to color change, and environmental friendliness, making them suitable alternatives to nickel-containing coatings [].

Q12: What are the environmental advantages of using copper pyrophosphate plating baths compared to copper cyanide baths?

A13: Copper cyanide baths, while effective, pose significant environmental risks due to the highly toxic nature of cyanide. Copper pyrophosphate baths offer a significantly safer alternative as they are cyanide-free, reducing the risk of cyanide pollution and hazards to human health [, , ]. This substitution aligns with the growing emphasis on sustainable and environmentally friendly practices in industrial processes.

Q13: How can heavy metal chelators be employed in the treatment of low-concentration electroplating wastewater containing copper pyrophosphate?

A15: Organic heavy metal chelators, like those belonging to the dithiocarbamate (DTC) category, have shown effectiveness in removing heavy metals from low-concentration electroplating wastewater. These chelators can selectively bind to metal ions like copper, forming stable complexes that can be separated from the wastewater. Optimizing factors such as chelator dosage, pH, and wastewater composition is crucial for maximizing heavy metal removal efficiency [].

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